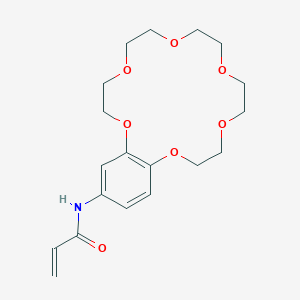

4-Acryloylamidobenzo-18-crown-6

Description

Evolution of Macrocyclic Host Systems in Supramolecular Chemistry

The discovery of crown ethers by Charles Pedersen in 1967 marked a pivotal moment in chemistry, unveiling a class of cyclic polyethers with the remarkable ability to selectively complex with metal cations. phasetransfercatalysis.comacs.org This finding laid the groundwork for the burgeoning field of macrocyclic and supramolecular chemistry. phasetransfercatalysis.com These host molecules are characterized by a pre-organized cyclic structure that forms a central cavity, enabling them to bind guest ions or molecules whose size and shape are complementary. phasetransfercatalysis.com Following crown ethers, other significant classes of macrocyclic hosts were developed, including cyclodextrins, calixarenes, cucurbiturils, and, more recently, pillararenes. researchgate.net Each class offers unique cavity dimensions, geometries, and binding properties, expanding the toolkit of chemists for creating complex molecular assemblies and functional materials. phasetransfercatalysis.comresearchgate.net

Rationale for Acrylamide (B121943) Functionalization in Crown Ethers for Research Applications

The inherent recognition capabilities of crown ethers can be harnessed for the creation of advanced materials by incorporating them into larger polymeric structures. Functionalizing a crown ether with a polymerizable group is a key strategy to achieve this. The acrylamide group (–NHC(O)CH=CH₂) serves as an excellent functional handle for this purpose. smolecule.com This group can readily participate in free-radical polymerization, allowing the crown ether moiety to be covalently integrated into a polymer backbone. smolecule.com This creates functional polymers where the selective binding properties of the crown ether are combined with the mechanical and processing advantages of a polymeric material. Such polymers are often designed to be "smart" or stimuli-responsive, as the binding or release of a cation by the crown ether unit can trigger a conformational change in the polymer, leading to a macroscopic response. nih.gov

Positioning of 4-Acryloylamidobenzo-18-crown-6 within Contemporary Chemical Research

This compound is a bifunctional molecule that strategically combines the well-established potassium ion selectivity of the 18-crown-6 (B118740) macrocycle with the reactive polymerization capability of the acrylamide group. smolecule.com The benzo group provides a rigid platform for the attachment of the functional group and influences the electronic properties and conformational flexibility of the crown ether ring. This monomer is a key building block in contemporary materials science for the development of advanced functional materials. smolecule.com Its primary role is in the creation of polymers for applications in ion-selective sensors, separation membranes, and phase-transfer catalysis, where the specific recognition of cations is translated into a measurable signal, a separation process, or an enhanced reaction rate. smolecule.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO7/c1-2-19(21)20-16-3-4-17-18(15-16)27-14-12-25-10-8-23-6-5-22-7-9-24-11-13-26-17/h2-4,15H,1,5-14H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHKKCVGQTWASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369235 | |

| Record name | ST50759498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68865-32-7 | |

| Record name | ST50759498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 4 Acryloylamidobenzo 18 Crown 6

Synthetic Pathways and Key Intermediates

The synthesis of this compound typically begins with a commercially available precursor, dibenzo-18-crown-6 (B77160), or proceeds from catechol. A common synthetic route involves the following key steps:

Nitration: Dibenzo-18-crown-6 can be nitrated to introduce nitro groups onto the benzene (B151609) rings. However, a more controlled approach often starts with the synthesis of 4'-nitrobenzo-18-crown-6.

Reduction: The crucial intermediate, 4'-aminobenzo-18-crown-6 (B2564457), is prepared by the reduction of the nitro group of 4'-nitrobenzo-18-crown-6. researchgate.netresearchgate.net This transformation is typically achieved using catalytic hydrogenation (e.g., with Pd/C and hydrazine (B178648) hydrate) or other reducing agents. researchgate.net 4'-Aminobenzo-18-crown-6 is a stable, crystalline solid that serves as the direct precursor to the final product. chemicalbook.comchemicalland21.com

Acryloylation: The final step is the amidation reaction between 4'-aminobenzo-18-crown-6 and acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine. smolecule.com This reaction attaches the polymerizable acryloyl group to the amino function on the benzene ring, yielding the target molecule, this compound. Purification is typically performed by recrystallization or column chromatography. smolecule.com

Key Intermediates in the Synthesis:

| Intermediate Name | Chemical Formula | Role in Synthesis |

| 4'-Nitrobenzo-18-crown-6 | C₁₆H₂₃NO₈ | Precursor for the amino-functionalized crown ether. researchgate.net |

| 4'-Aminobenzo-18-crown-6 | C₁₆H₂₅NO₆ | Key intermediate that provides the amino group for acryloylation. nih.govchemicalbook.comchemimpex.com |

| Acryloyl Chloride | C₃H₃ClO | Reagent used to introduce the polymerizable acrylamide (B121943) functional group. smolecule.com |

Spectroscopic and Analytical Characterization

The structural identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to verify the presence of all proton environments in the molecule. This includes characteristic signals for the aromatic protons of the benzo group, the vinyl protons of the acrylamide moiety, the amide proton (N-H), and the numerous methylene (B1212753) protons of the crown ether ring. researchgate.net ¹³C NMR spectroscopy complements this by showing distinct signals for all carbon atoms, including the carbonyl carbon of the amide.

Infrared (IR) Spectroscopy: FTIR spectroscopy provides key information about the functional groups present. researchgate.net The spectrum will show characteristic absorption bands for the N-H stretch and C=O stretch (Amide I band) of the amide group, C=C stretching of the vinyl group, aromatic C-H and C=C stretching, and the prominent C-O-C stretching of the polyether framework. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound by determining its precise mass-to-charge ratio. smolecule.com

Supramolecular Interactions and Host Guest Chemistry of 4 Acryloylamidobenzo 18 Crown 6

Principles of Cation Complexation by Crown Ethers

Crown ethers are macrocyclic polyethers that form stable complexes with specific cations. wikipedia.orglibretexts.org The complexation process is a cornerstone of host-guest chemistry, where the crown ether (the host) selectively binds a cation (the guest). This interaction is primarily governed by ion-dipole forces between the positively charged cation and the lone pairs of electrons on the oxygen atoms that line the interior of the crown ether's central cavity. libretexts.orgnumberanalytics.com

The selectivity of a crown ether for a particular cation is largely determined by the principle of size complementarity. numberanalytics.com A stable complex forms when the ionic radius of the cation closely matches the size of the crown ether's cavity. numberanalytics.comfiveable.me For instance, 18-crown-6 (B118740), the core of the compound , has a cavity diameter that is ideally suited for the potassium (K⁺) ion. wikipedia.org This size-matching allows the oxygen atoms to be optimally positioned to coordinate with the cation, maximizing the electrostatic interactions. smolecule.com

The stability of these complexes is further enhanced by the chelate effect and the macrocyclic effect. The chelate effect describes the increased stability of a complex formed by a polydentate ligand (like a crown ether) compared to a complex formed by multiple monodentate ligands. fiveable.me The macrocyclic effect refers to the greater stability of complexes formed by cyclic ligands compared to their acyclic analogues. Additionally, the exterior of the crown ether ring is nonpolar and hydrophobic, which allows the resulting cation complex to be soluble in organic solvents, a property utilized in applications like phase transfer catalysis. wikipedia.orgfiveable.me

Specific Ion Recognition and Binding Affinities

The benzo-18-crown-6 (B86084) moiety of the title compound exhibits selective binding for various metal ions, a characteristic determined by factors including the ion's size and charge, the solvent system, and the inherent structural properties of the crown ether.

Derivatives of benzo-18-crown-6 have been shown to be effective ionophores for the selective detection and binding of lead(II) ions. mdpi.com Spectroscopic studies on related dibenzo-18-crown-6 (B77160) compounds indicate that they form strong, spontaneous interactions with Pb²⁺ ions in solution, leading to stable complexes. mdpi.com The binding process is exergonic, as indicated by negative Gibbs free energy (ΔG) values. mdpi.com Analysis often reveals the formation of a 1:1 complex that can evolve into a more stable 2:1 metal-to-ligand system. mdpi.com

Thermodynamic parameters for the binding of lead(II) by various diformyl-dibenzo-18-crown-6 derivatives have been determined using Boltzmann's and Van't Hoff's models, confirming the spontaneity of the complexation. mdpi.com

| Compound | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |

| DBAP | -58.32 | 16.51 | 251.0 |

| DBMAP | -58.74 | 16.52 | 252.4 |

| DBNAP | -58.32 | 16.51 | 251.0 |

| Table 1: Binding thermodynamic parameters for the complexation of Pb²⁺ with various dibenzo-18-crown-6 derivatives (DBAP, DBMAP, DBNAP), illustrating the spontaneous nature of the interaction. mdpi.com |

The 18-crown-6 macrocycle is renowned for its exceptional affinity and selectivity for the potassium(I) ion. wikipedia.orgwikipedia.org This is attributed to the optimal size complementarity between the crown ether's cavity (diameter of 2.6–3.2 Å) and the ionic radius of K⁺ (1.38 Å). smolecule.com This precise fit allows for strong electrostatic interactions between the K⁺ ion nestled in the cavity and the six coordinating oxygen atoms. smolecule.comlibretexts.org In methanol (B129727), the binding constant for 18-crown-6 with K⁺ is approximately 10⁶ M⁻¹, indicating very stable complex formation. smolecule.comwikipedia.org

While the "best-fit" model is a powerful predictor, studies have shown that solvation effects are critically important in determining binding selectivity in solution. nih.gov In the gas phase, without the influence of solvent molecules, 18-crown-6 and its dibenzo derivative actually show a stronger intrinsic affinity for smaller cations like Na⁺ or even Li⁺. nih.govresearchgate.net The observed high selectivity for K⁺ in aqueous or mixed-solvent systems is the result of a delicate thermodynamic balance between the energy of complexation and the energy required to desolvate the cation before it enters the crown's cavity. nih.gov

The stability of the dibenzo-18-crown-6-K⁺ complex is significantly influenced by the solvent composition. Studies using affinity capillary electrophoresis in water-organic mixtures show that the stability constant increases substantially as the proportion of the organic solvent (e.g., methanol, ethanol, acetonitrile) increases. nih.gov

| Mol% Methanol | log KKL |

| 9.5 | 2.50 |

| 20.3 | 2.87 |

| 32.8 | 3.25 |

| 47.5 | 3.67 |

| 65.2 | 4.14 |

| 86.9 | 4.67 |

| 100 | 4.88 |

| Table 2: Stability constant (log KKL) of the dibenzo-18-crown-6–K⁺ complex in various methanol-water mixtures, showing increased stability with higher organic solvent concentration. nih.gov |

Crown ethers and their derivatives are extensively studied for the selective extraction and removal of strontium(II) ions, a significant fission product in nuclear waste. researchgate.netresearchgate.net Polymers incorporating di(aminobenzo)-18-crown-6 have been synthesized and investigated as reusable adsorbents for Sr²⁺. researchgate.net These materials demonstrate efficient capture of strontium from aqueous solutions. researchgate.net

The adsorption behavior of such polymers often follows established models. For example, one study found the adsorption kinetics fit a pseudo-first-order model, while the adsorption isotherm was well-described by the Langmuir model, which suggests monolayer adsorption onto a finite number of identical sites. researchgate.net The extracted species when using dicyclohexano-18-crown-6 (B99776) from a nitric acid medium is typically a neutral complex, Sr(NO₃)₂·DCH18C6. researchgate.net These crown ether-based systems generally show high selectivity for Sr²⁺ over many other coexisting ions like alkali and other alkaline earth metals, although ions like Pb²⁺ can sometimes interfere. researchgate.net

| Parameter | Value |

| Adsorption Model | Langmuir |

| Kinetic Model | Pseudo-first-order |

| Max. Adsorption Capacity | 4.6 mg/g |

| Recyclability | No significant decline after 5 cycles |

| Table 3: Adsorption characteristics of a di(aminobenzo)-18-crown-6 based polymer for Strontium(II) ions. researchgate.net |

Mechanistic Investigations of Host-Guest Binding Interactions

The formation of a host-guest complex between 4-Acryloylamidobenzo-18-crown-6 and a cation is a dynamic process involving intricate molecular recognition. The primary driving force is the electrostatic ion-dipole interaction between the guest cation and the electron-donating oxygen atoms of the host's polyether ring. libretexts.orgnumberanalytics.com Upon complexation, the flexible crown ether molecule undergoes a significant conformational change to wrap around the cation, optimizing the coordination geometry. wikipedia.org

Molecular dynamics simulations have provided deeper insight into this process, describing the motion of the complexed ion as "rattling" within the cage formed by the crown ether. iitk.ac.in For guests capable of hydrogen bonding, such as protonated amines (R-NH₃⁺), the interaction mechanism involves the formation of multiple hydrogen bonds between the guest's hydrogen atoms and the host's oxygen atoms, leading to very stable adducts. wikipedia.orgresearchgate.net

Advanced computational methods, such as interaction energy calculations and energy framework analysis, are used to quantify the binding energies and dissect the hierarchy of intermolecular forces. researchgate.netfigshare.com These studies reveal that host-guest binding energies can be substantial (e.g., ~92–104 kJ·mol⁻¹ for 18-crown-6 with sulfonamides) and help identify robust structural motifs that govern the supramolecular assembly. researchgate.netfigshare.com

Influence of Solvent and Environmental Factors on Complexation Phenomena

The stability and selectivity of cation complexation by this compound are profoundly influenced by the surrounding solvent and environmental conditions like temperature. numberanalytics.comnih.gov The solvent does not act merely as a medium but as an active competitor in the complexation equilibrium. numberanalytics.comresearchgate.net

Polar solvent molecules can solvate the cation, competing directly with the crown ether's oxygen atoms for coordination. numberanalytics.comresearchgate.net This competition can reduce the stability of the crown-cation complex. Consequently, complex stability is often enhanced in less polar solvents or in mixed aqueous-organic solvents with a higher proportion of the organic component. nih.govchemijournal.com This is because the desolvation of the cation is less energetically demanding in such media. This solvent effect is so crucial that it can invert the binding selectivity order observed in the gas phase versus that in solution. nih.govresearchgate.net

Temperature also plays a key role. Studies on the complexation of various metal ions with benzo-18-crown-6 in methanol-water mixtures have shown that the stability constants of the complexes generally decrease as the temperature increases. chemijournal.com This indicates that the complexation process is typically exothermic. Thermodynamic analysis reveals that the reaction is often entropy-stabilized but enthalpy-destabilized, with the specific parameters being highly dependent on the nature and composition of the solvent system. researchgate.netchemijournal.com

| % Methanol in Water | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| 10% | 2.98 | 2.87 | 2.75 | 2.64 |

| 20% | 3.10 | 2.99 | 2.89 | 2.78 |

| 30% | 3.23 | 3.13 | 3.03 | 2.92 |

| 40% | 3.38 | 3.27 | 3.16 | 3.06 |

| 50% | 3.53 | 3.42 | 3.31 | 3.21 |

| Table 4: Log Kƒ values for the complexation of Ni²⁺ with Benzo-18-crown-6 in methanol-water mixtures at different temperatures, showing that stability decreases with increasing temperature and increases with methanol content. chemijournal.com |

Polymerization and Advanced Material Design with 4 Acryloylamidobenzo 18 Crown 6

Polymerization Techniques Utilizing the Acryloylamide Moiety

The acryloylamide portion of 4-Acryloylamidobenzo-18-crown-6 provides a reactive site for various polymerization methods. This enables the creation of homopolymers and the integration of the monomer into more intricate copolymer structures, leading to materials with tailored functionalities.

Precipitation Polymerization Methods

Precipitation polymerization is a key method for creating polymers that include this compound. In this process, polymerization begins in a solution where the monomers are soluble, but the resulting polymer is not. As polymer chains form and grow, they precipitate from the solution. This technique is particularly useful for synthesizing crosslinked microgels and hydrogels. researchgate.net For example, it has been used to fabricate Poly(N-isopropylmethacrylamide-co-4-acrylamidobenzo-18-crown-6) microgels designed for the selective and effective removal of lead(II) ions from aqueous solutions. researchgate.net

UV-Initiated Photopolymerization Strategies

UV-initiated photopolymerization provides a fast and spatially precise method for polymerizing this compound. A photoinitiator is used to generate free radicals upon UV exposure, which then starts the polymerization of the acryloylamide groups. researchgate.net This technique is particularly useful for creating patterned surfaces and functional thin films. For instance, UV grafting has been used to covalently attach polymers containing the benzo-18-crown-6 (B86084) moiety to surfaces, resulting in materials with switchable ion recognition capabilities. researchgate.netdntb.gov.ua This method allows for precise control over the placement and density of the grafted polymer chains. rsc.org It has also been employed to prepare ion-responsive hydrogels and membranes where the polymerization is triggered by UV light. nih.govresearchgate.net

Copolymerization with Diverse Monomers for Functional Material Development

Copolymerizing this compound with other monomers unlocks its potential for creating multifunctional materials. This strategy combines the ion-binding properties of the crown ether with other desirable traits, such as temperature sensitivity or hydrophilicity. dntb.gov.uanih.govresearchgate.netdntb.gov.uasc.eduresearchgate.netnih.gov

Poly(N-isopropylacrylamide-co-benzo-18-crown-6-acrylamide) (P(NIPAM-co-BCAm)) Hydrogels

A significant application of this copolymerization is the development of P(NIPAM-co-BCAm) hydrogels. nih.gov These materials merge the temperature-responsive behavior of poly(N-isopropylacrylamide) (PNIPAM) with the cation-responsive nature of the benzo-18-crown-6 unit. PNIPAM has a lower critical solution temperature (LCST) in water of about 32°C; above this temperature, it changes from a swollen, hydrophilic state to a shrunken, hydrophobic one. nih.govnih.gov The inclusion of this compound adds another layer of responsiveness. The crown ether's binding of specific cations, like lead (Pb²⁺), can alter the hydrogel's LCST. researchgate.net This dual-responsive characteristic makes these hydrogels suitable for applications like smart drug delivery, sensors, and actuators. researchgate.net

| Property | Description | Reference |

| Monomers | N-isopropylacrylamide (NIPAM), this compound (BCAm) | nih.gov |

| Key Feature | Dual responsiveness to temperature and specific cations (e.g., Pb²⁺) | researchgate.net |

| Mechanism | PNIPAM provides temperature sensitivity (LCST), while the BCAm moiety offers ion selectivity. | nih.govresearchgate.net |

| Effect of Ion Binding | The capture of Pb²⁺ by the crown ether units shifts the LCST to a higher temperature. | researchgate.net |

| Potential Applications | Smart drug delivery, sensors, actuators, heavy-metal adsorption | researchgate.net |

Polyacrylamide (PAAm) Gel Beads Functionalized with Crown Ether

Polyacrylamide (PAAm) hydrogels, which are hydrophilic and biocompatible, can be functionalized with this compound to produce materials for selective ion removal. By copolymerizing acrylamide (B121943) with the crown ether monomer, PAAm gel beads with specific binding sites for cations such as strontium (Sr²⁺) and barium (Ba²⁺) can be created. sc.edu These functionalized beads are capable of selectively adsorbing these cations from aqueous solutions, even when high concentrations of other ions like sodium (Na⁺) are present. sc.edu This selectivity is vital for applications in wastewater treatment and the recovery of valuable metals.

Fabrication of Responsive Polymeric Materials and Networks

The polymerization and copolymerization of this compound are central to creating a variety of responsive polymeric materials and networks. These materials are engineered to change their physical or chemical properties in response to external stimuli, particularly the presence of specific metal ions. For instance, hydrogels containing this monomer can show ion-selective changes in volume. dntb.gov.uaresearchgate.net When the crown ether units capture their target cations, the resulting electrostatic forces and changes in hydration can cause the polymer network to either swell or shrink. This behavior has been used to develop sensors where the volume change can be converted into a measurable signal. These responsive networks have also been applied in creating membranes for selective ion transport and separation. nih.gov

| Material Type | Stimulus | Response | Potential Application |

| Hydrogels | Specific Cations (e.g., K⁺, Ba²⁺, Pb²⁺) | Swelling/Shrinking (Volume Phase Transition) | Sensors, Actuators, Drug Delivery |

| Membranes | Specific Cations | Selective Ion Transport/Permeability | Ion Separation, Water Treatment |

| Functionalized Surfaces | Specific Cations | Change in Surface Properties (e.g., wettability) | Smart Surfaces, Controlled Adhesion |

| Microgels | Specific Cations (e.g., Pb²⁺) | Selective Adsorption | Heavy Metal Removal |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| P(NIPAM-co-BCAm) | Poly(N-isopropylacrylamide-co-4-acryloylamidobenzo-18-crown-6) |

| PNIPAM | Poly(N-isopropylacrylamide) |

| PAAm | Polyacrylamide |

| BCAm | This compound |

| NIPAM | N-isopropylacrylamide |

| PNMB | Poly(N-isopropylmethacrylamide-co-4-acrylamidobenzo-18-crown-6) |

| NIPMAM | N-isopropylmethacrylamide |

| PAAc | Poly(acrylic acid) |

Thermo- and Ion-Dual Responsive Microgels

The integration of this compound into microgel systems allows for the creation of materials that respond to both temperature and specific ions. A notable example is the development of microgels based on the copolymerization of N-isopropylmethacrylamide (NIPMAM) and this compound (B18C6Am). These poly(N-isopropylmethacrylamide-co-4-acrylamidobenzo-18-crown-6) (PNMB) microgels exhibit both thermo-induced shrinking and ion-induced swelling characteristics. nih.gov

The thermo-responsive behavior is attributed to the NIPMAM component, which undergoes a coil-to-globule transition as the temperature increases past its lower critical solution temperature (LCST). The ion-responsiveness is conferred by the benzo-18-crown-6 units, which can selectively bind with specific metal cations. For instance, these microgels have been shown to be particularly effective in recognizing and adsorbing lead(II) (Pb²⁺) ions from aqueous solutions. nih.gov The binding of Pb²⁺ ions within the crown ether cavities introduces electrostatic repulsion between the polymer chains, leading to a swelling of the microgel network. nih.gov

The synthesis of these dual-responsive microgels is typically achieved through precipitation copolymerization. The expanded network structure of these PNMB microgels, resulting from the presence of electron-donating methyl groups in NIPMAM, is advantageous for ion adsorption as it reduces steric hindrance within the polymer network. nih.gov The adsorption behavior of Pb²⁺ ions by these microgels has been found to be consistent with the Langmuir model, which suggests monolayer adsorption. nih.gov

| Microgel System | Monomers | Responsive To | Mechanism of Ion Response |

| PNMB Microgels | N-isopropylmethacrylamide (NIPMAM), this compound (B18C6Am) | Temperature, Pb²⁺ ions | Swelling due to electrostatic repulsion upon Pb²⁺ binding to crown ether units. nih.gov |

Polymerized Crystalline Colloidal Arrays (PCCAs) for Tunable Bragg Diffraction

Polymerized crystalline colloidal arrays (PCCAs) are a class of materials that can diffract light, and their properties can be tuned by incorporating functional monomers. The integration of this compound (AAB18C6) into PCCAs creates intelligent materials capable of sensing specific metal ions through changes in their Bragg diffraction wavelength. These sensors are fabricated by polymerizing a hydrogel containing AAB18C6 around a crystalline colloidal array of monodisperse particles, typically polystyrene.

The sensing mechanism relies on the specific binding of metal ions to the crown ether moieties within the hydrogel network. This binding event alters the charge state and osmotic pressure within the gel, causing it to swell or shrink. The change in the volume of the hydrogel directly affects the lattice spacing of the embedded colloidal array. According to Bragg's law of diffraction, this change in lattice spacing results in a shift of the diffracted wavelength of light, which can be detected visually or with a spectrometer.

For example, PCCAs incorporating AAB18C6 have been developed to be sensitive to lead (Pb²⁺), barium (Ba²⁺), and potassium (K⁺) ions. The binding of these cations to the crown ether groups causes the hydrogel to swell, leading to a red-shift in the diffracted light. The response is reproducible, allowing for the quantitative determination of analyte concentrations.

| PCCA System | Functional Monomer | Target Ions | Sensing Principle | Observed Change |

| AAB18C6-based PCCA | This compound | Pb²⁺, Ba²⁺, K⁺ | Ion binding induces hydrogel volume change, altering Bragg diffraction. | Shift in diffracted wavelength. |

Ion-Selective Membranes and Copolymers

The polymerizable nature of this compound makes it a valuable component in the fabrication of ion-selective membranes and copolymers. By incorporating this monomer into a polymer backbone, materials with a high density of ion-binding sites can be created, which are useful for separation technologies and the development of chemical sensors. researchgate.net

Copolymers containing this compound can be synthesized to create membranes that selectively transport or bind specific metal ions. The selectivity is dictated by the inherent affinity of the 18-crown-6 (B118740) ether cavity for cations of a particular size, most notably potassium (K⁺) ions. researchgate.net Research has demonstrated the use of polymers containing this compound for creating ion-selective membranes aimed at separating metal ions. researchgate.net

Furthermore, these functional copolymers can be used to develop ion-selective electrodes. For instance, membranes based on derivatives of 18-crown-6 have been successfully employed in potassium-selective sensors. mdpi.com The general principle involves embedding the crown ether-containing polymer into a membrane matrix, often with a plasticizer. The potential difference across this membrane changes in response to the concentration of the target ion in a sample solution, allowing for its quantification.

Cross-linking Density and its Impact on Polymer Network Properties

The cross-linking density is a critical parameter in the design of polymer networks as it significantly influences their macroscopic properties, including swelling behavior, mechanical strength, and responsiveness. In hydrogels and microgels based on this compound, the degree of cross-linking directly affects the accessibility of the crown ether binding sites and the extent of stimulus-induced volume changes.

In the context of thermo-responsive microgels containing 18-crown-6 derivatives, it has been observed that a lower content of the cross-linker makes the microgels more suitable for adsorption applications. researchgate.net This is because a less densely cross-linked network provides lower steric hindrance, allowing for easier diffusion of ions to the binding sites. nih.gov Furthermore, the volume phase transition temperature (VPTT) of these microgels can be influenced by the cross-linking density. An increase in the concentration of a hydrophobic cross-linker has been found to decrease the VPTT. researchgate.net Conversely, other studies on PNIPAM microgels have reported an increase in the VPTT with higher cross-linker content, indicating that the specific chemical nature of the cross-linker also plays a crucial role. nih.gov

| Property | Effect of Increasing Cross-linking Density | Reason |

| Swelling Ratio | Decreases | A more constrained network structure restricts the uptake of solvent. researchgate.net |

| Mechanical Strength | Increases | A higher number of cross-links leads to a more rigid and robust network. |

| Ion Adsorption Capacity | May Decrease | Reduced network flexibility and smaller mesh size can hinder ion diffusion to binding sites. nih.govresearchgate.net |

| Volume Phase Transition Temperature (VPTT) | Can increase or decrease | Dependent on the hydrophobicity of the cross-linker and its effect on polymer-solvent interactions. nih.govresearchgate.net |

Advanced Applications in Chemical Sensing and Separation Technologies

Development of Ion-Selective Chemical Sensors

The integration of 4-Acryloylamidobenzo-18-crown-6 into various polymer systems has led to the creation of sophisticated sensors capable of detecting specific metal ions with high sensitivity and selectivity. These sensors leverage the crown ether cavity as a recognition site, where the binding of a target cation triggers a measurable signal.

Optical Fiber Sensors for Cation Detection

While direct research specifically detailing the use of this compound in optical fiber sensors is emerging, the broader class of benzo-18-crown-6 (B86084) derivatives has been successfully employed for this purpose. For instance, a highly sensitive optical sensor (optode) for lead (Pb²⁺) detection was developed using a related compound, dibenzo-18-crown-6 (B77160), as the ionophore. nih.gov This sensor, incorporated into a PVC-membrane, demonstrated an exceptionally low detection limit in the picomolar range (1.0 x 10⁻¹² M) and exhibited high selectivity for Pb²⁺ over a wide range of other interfering ions. nih.gov The sensing mechanism relies on the complexation between the ether oxygens of the crown ether cavity and the Pb²⁺ ion, which induces a measurable change in the optical properties of a chromoionophore within the membrane. nih.gov

The polymerizable nature of this compound makes it an ideal candidate for covalent immobilization onto the surface of optical fibers. This would create a robust and reusable sensor, where the binding of target cations would alter the refractive index or fluorescence properties at the fiber's surface, enabling quantitative detection. This approach leverages technologies developed for other stimuli-responsive polymers and photonic crystal biosensors. rsc.orgmdpi.com

Colorimetric Reagents and Devices based on Photonic Crystals

The development of "naked-eye" sensors offers a simplified, field-deployable approach to chemical detection. Research into related crown ether compounds has demonstrated the feasibility of creating potent colorimetric sensors. By coupling a diaza-18-crown-6 moiety with azobenzene (B91143) dyes, chemosensors were developed that change color in the presence of specific metal ions like Cr³⁺ and Hg²⁺, with detection limits as low as 0.21 ppm for chromium. nih.gov Another multifunctional dye based on dibenzo-18-crown-6 showed a distinct color change from yellow to reddish-purple upon binding with Hg²⁺, enabling ratiometric colorimetric recognition. nih.gov

The incorporation of this compound into hydrogels opens a pathway to creating advanced colorimetric sensors based on photonic crystals. mdpi.com Photonic crystals are ordered nanostructures that diffract light to produce specific colors. nih.gov When a hydrogel containing the crown ether is integrated with a photonic crystal, the binding of a target ion causes the hydrogel to swell or shrink. mdpi.com This change in volume alters the lattice spacing of the photonic crystal, resulting in a predictable and visible color shift that can be correlated to the analyte concentration. nih.govresearchgate.net This technology has shown high sensitivity (as low as 10 ppm) in other systems and holds significant promise for developing simple, reusable, and quantitative ion sensors. nih.gov

Electrochemical Sensing Platforms for Trace Metal Ions

Electrochemical sensors based on ion-selective electrodes (ISEs) provide a highly sensitive and quantitative method for detecting trace metal ions. Derivatives of dibenzo-18-crown-6 have been successfully used to create plasticizer-free, multi-layered ion-selective membranes for the detection of lead (Pb²⁺). mdpi.com These sensors are fabricated by the direct electropolymerization of the monomer onto a platinum electrode surface. mdpi.com

The resulting polymeric film acts as the ion-selective membrane (ISM), where the crown ether cavities selectively bind Pb²⁺ ions. Using techniques like Differential Pulse Anodic Stripping Voltammetry (DPASV), these electrodes can selectively detect and quantify lead at concentrations as low as 10 ppm, with minimal interference from other metal ions. mdpi.com The performance of these sensors is rooted in the spontaneous interaction between the ether cavity's oxygen atoms and the aqueous lead ions, which can be probed and quantified electrochemically. mdpi.com

Table 1: Performance of Dibenzo-18-crown-6 Aldimine-Derived Ion-Selective Electrodes for Lead (Pb²⁺) Detection

| Parameter | DBAP-derived ISE | DBMAP-derived ISE | DBNAP-derived ISE |

|---|---|---|---|

| Detection Method | DPASV | DPASV | DPASV |

| Linear Range | 15–60 ppm | 15–50 ppm | 15–50 ppm |

| Limit of Detection (LOD) | 10 ppm | 10 ppm | 10 ppm |

| Key Interference Ions | Minimal from Hg(II), Al(III) | Minimal from Hg(II), Al(III) | Minimal from Hg(II), Al(III) |

Data sourced from research on novel di-benzo-18-crown-6 aldimine-derived electrodes. mdpi.com DBAP, DBMAP, and DBNAP represent different aldimine derivatives of dibenzo-18-crown-6.

Membrane-Based Separation Processes and Filtration Systems

The ability to polymerize this compound into larger structures like hydrogels and membranes allows for its use in bulk separation and filtration applications. These materials combine physical filtration with chemical selectivity, enabling the targeted removal of specific ions from complex mixtures.

Selective Metal Ion Removal from Aqueous Systems

Polymers incorporating this compound have been shown to be highly effective for the selective removal of toxic heavy metal ions like lead (Pb²⁺) from water. researchgate.net Researchers have fabricated novel microgels by copolymerizing 4-acrylamidobenzo-18-crown-6 (B18C6Am) with N-isopropylmethacrylamide (NIPMAM). researchgate.net These poly(NIPMAM-co-B18C6Am) microgels exhibit expanded network structures that are highly beneficial for the adsorption of Pb²⁺, as they reduce steric hindrance. researchgate.net The adsorption behavior of these microgels fits the Langmuir model, which indicates a monolayer adsorption process where the crown ether units act as specific binding sites for the lead ions. researchgate.net

The selectivity is driven by the compatibility between the size of the crown ether cavity and the ionic radius of the target metal ion. rsc.org This principle has also been applied using related precursors, such as 4′-aminobenzo-18-crown-6 functionalized onto magnetic nanoparticles, which demonstrated excellent adsorbability and selectivity for Pb²⁺. rsc.org

Design of Tunable Water Gating Systems

A particularly advanced application of this compound is in the creation of "smart" gating membranes that can control water flow in response to the presence of a specific ion. researchgate.net These systems are often based on stimuli-responsive polymers, which undergo a conformational or phase change when a specific trigger is applied. mdpi.comnih.govnih.gov

A gating membrane has been developed using a poly(N-isopropylacrylamide-co-acryloylamidobenzo-18-crown-6) (poly(NIPAM-co-AAB18C6)) copolymer. researchgate.net In this system, the poly(NIPAM) component provides thermo-responsive behavior, while the AAB18C6 units serve as Pb²⁺ receptors. The binding of Pb²⁺ ions to the crown ether moieties induces a hydrophobic-to-hydrophilic transition in the polymer chains. This transition causes the polymer to swell, which in turn alters the pore structure of the membrane, effectively acting as a gate to control water permeation. researchgate.net Such systems can be used for both the selective detection and the on-demand removal of trace contaminants from water. researchgate.net

Catalytic Applications as a Ligand in Metal-Activated Reactions

The unique molecular architecture of this compound, which combines a metal-complexing crown ether ring with a polymerizable acryloyl group, makes it a significant candidate for applications in catalysis. Its primary role in this domain is as a phase-transfer catalyst (PTC), where it functions as a ligand to activate and transport metal ions, thereby accelerating reactions between reactants in immiscible phases.

The catalytic activity of this compound is centered on the exceptional ability of the 18-crown-6 (B118740) moiety to selectively encapsulate alkali metal cations, particularly potassium (K⁺), within its cavity. nih.govrsc.org This complexation process is driven by the favorable electrostatic interactions between the cation and the six oxygen atoms lining the interior of the crown ether ring. nih.gov By sequestering the metal cation, the crown ether effectively "solubilizes" an inorganic salt in a nonpolar organic solvent.

This action has profound implications for reactivity. In a typical phase-transfer catalyzed reaction, such as a nucleophilic substitution, an inorganic salt (e.g., potassium acetate) is insoluble in the organic phase where the organic substrate (e.g., an alkyl halide) resides. The crown ether, present in catalytic amounts, complexes with the potassium ions. This complex, now possessing a lipophilic exterior, can migrate into the organic phase, bringing the acetate (B1210297) anion with it. rsc.org Crucially, the anion in this state is only weakly associated with the complexed cation, rendering it a highly reactive "naked nucleophile." rsc.org This enhanced nucleophilicity dramatically increases the rate of reaction with the organic substrate. rsc.org

The covalent linkage of the acryloyl group to the benzo-18-crown-6 structure allows for its incorporation into polymeric supports. This immobilization creates a solid-phase catalyst that is easily separable from the reaction mixture, offering significant advantages in terms of catalyst recovery and reuse. Research on related immobilized dibenzo-18-crown-6 catalysts has demonstrated their robustness and stable catalytic activity over multiple reaction cycles. For instance, in the esterification of 1-bromobutane (B133212) with potassium benzoate, a polymer-supported dibenzo-18-crown-6 catalyst showed excellent recyclability.

Detailed studies on derivatives such as perfluoroalkylated 4,13-diaza-18-crown-6 ethers have further illuminated the catalytic potential of the 18-crown-6 framework. These derivatives have shown high catalytic activity in classical nucleophilic substitution reactions, such as the iodide displacement of 1-bromooctane (B94149) and the fluoride (B91410) displacement of 2,4-dinitrochlorobenzene. rsc.org Notably, these catalysts could be recycled multiple times without a discernible loss in activity, underscoring the stability and efficiency of the crown ether catalytic system. rsc.org

The effectiveness of crown ethers as phase-transfer catalysts is exemplified in various organic transformations. For instance, the parent 18-crown-6 has been shown to significantly accelerate N-alkylation reactions, achieving high product yields. rsc.org While specific quantitative data for this compound is not extensively documented in dedicated studies, the performance of its parent and closely related derivatives provides strong evidence of its catalytic capabilities. The data from a study on dibenzo-18-crown-6 in the synthesis of methadone precursors illustrates the typical efficiency of such catalysts.

Research Findings on Crown Ether-Catalyzed Nucleophilic Substitution

| Catalyst | Reactants | Product | Yield | Reference |

| Dibenzo-18-crown-6 | Diphenylacetonitrile, 1-dimethylamino-2-chloropropane | 4-dimethylamino-2,2-diphenylpentanenitrile | 86% (overall yield of isomeric mixture) | This data is illustrative of the catalytic performance of the crown ether framework. |

Transport Phenomena and Mechanistic Studies in Functionalized Gels

Diffusion Coefficients of Guest Ions within Polymer Matrices

The transport of ions through a hydrogel is governed by diffusion, a process that is significantly influenced by the physical and chemical structure of the polymer matrix. In hydrogels functionalized with 4-Acryloylamidobenzo-18-crown-6, the diffusion coefficient of a guest ion is a result of its free diffusion through the aqueous pores of the gel and its interactions with the immobilized crown ether units.

Interactive Data Table: Diffusion Coefficients of Pb²⁺ Ions in Hydrogels

| Hydrogel Type | Guest Ion | Ion Concentration (mM) | Diffusion Coefficient (D) (cm²/s) | Source |

| Control (No Crown Ether) | Pb²⁺ | Not specified | 6.72 x 10⁻⁶ (± 0.12 x 10⁻⁶) | nih.gov |

| Functionalized (with Benzo-18-crown-6) | Pb²⁺ | 0.91 | (6.11 - 12.60) x 10⁻⁷ | nih.gov |

| Functionalized (with Benzo-18-crown-6) | Pb²⁺ | 0.35 | (2.84 - 9.39) x 10⁻⁷ | nih.gov |

Influence of Host-Guest Interactions on Ion Transport Rates

The core functionality of this compound in a hydrogel is its ability to form selective host-guest complexes with specific cations. The 18-crown-6 (B118740) ether cavity is particularly well-suited for the potassium ion (K⁺) due to size complementarity, but it also forms stable complexes with other ions like lead (Pb²⁺). nih.gov These host-guest interactions are the primary determinant of the gel's selectivity and have a profound impact on ion transport rates.

The binding strength, or complexation constant, quantifies the host-guest interaction. For Pb²⁺ with the this compound ligand in a hydrogel, the logarithm of the complexation constant (Log Kc) was determined to be 2.75. nih.gov This indicates a significant, though reversible, binding affinity. The kinetics of this interaction, defined by the association rate (kf) and dissociation rate (kd), are crucial. For this specific ligand and Pb²⁺ in an aqueous solution, these rates were found to be kf = (8.79 ± 0.025) x 10⁷ M⁻¹s⁻¹ and kd = (8.34 ± 0.45) x 10² s⁻¹. nih.gov

Modeling and Simulation of Ion Transport in Responsive Hydrogels

To complement empirical studies and gain a deeper understanding of the complex interplay of factors governing ion transport, mathematical modeling and simulation are employed. These models are essential for optimizing the design of responsive hydrogels for specific applications. The transport phenomena in these systems are typically described by coupling equations that account for diffusion, electrical fields, and mechanical deformation.

A common approach is to use the Poisson-Nernst-Planck (PNP) equations. rsc.org The Nernst-Planck equation describes the flux of ions due to both diffusion (driven by a concentration gradient) and migration (driven by an electric field), while the Poisson equation relates the distribution of charged species (ions, charged polymer chains) to the electrical potential within the gel. rsc.org These are coupled with mechanical balance equations that account for the swelling or deswelling of the hydrogel in response to changes in ionic strength or host-guest complexation. rsc.orgresearchgate.net

Impact of Crown Ether Distribution Heterogeneity on Transport Properties

The idealized models of functionalized hydrogels often assume a uniform, homogeneous distribution of the active moieties (the crown ethers) throughout the polymer matrix. In reality, the synthesis of these materials can lead to significant heterogeneity in the distribution of the this compound units. This non-uniformity can have a substantial impact on the bulk transport properties of the gel.

Studies on Pb²⁺ transport in benzo-18-crown-6 (B86084) functionalized hydrogels have shown that the measured diffusion coefficients are location-dependent within the gel. nih.gov This spatial variation is directly attributed to heterogeneities in the concentration of the crown ether. nih.gov Regions with a higher local concentration of crown ethers will exhibit stronger retardation of guest ions, leading to slower local diffusion. Conversely, areas with a lower density of binding sites will permit faster transport, creating preferential pathways for ion migration.

Future Directions and Emerging Research Avenues

Integration with Nanomaterials for Enhanced Sensing and Separation Performance

The synergy between 4-Acryloylamidobenzo-18-crown-6 and various nanomaterials offers a promising route to amplify sensing and separation efficiencies. The high surface-area-to-volume ratio and novel properties of nanomaterials can significantly enhance the performance of crown ether-based systems.

Gold and Silver Nanoparticles: Functionalization of gold (AuNPs) and silver (AgNPs) nanoparticles with this compound or its derivatives has been shown to enable colorimetric sensing. researchgate.net The binding of target metal ions to the crown ether can induce nanoparticle aggregation, resulting in a visually detectable color change, which forms the basis for simple and sensitive detection methods. researchgate.net

Magnetic Nanoparticles: Magnetic nanoparticles (MNPs) coated with polymers containing this compound are being developed for magnetic solid-phase extraction (MSPE). rsc.org This approach allows for the efficient and selective capture of target ions, such as lead (Pb²⁺), from complex samples, followed by easy separation using a magnetic field. rsc.orgresearchgate.net

Graphene and Carbon Nanotubes: The exceptional electrical conductivity and large surface area of graphene and carbon nanotubes make them ideal substrates for creating highly sensitive electrochemical sensors. Immobilizing this compound onto these carbon-based nanomaterials can lead to significant changes in their electrical properties upon ion binding, providing a basis for advanced sensing platforms.

| Nanomaterial | Intended Application | Underlying Principle of Operation |

|---|---|---|

| Gold/Silver Nanoparticles | Colorimetric Sensing | Analyte-induced aggregation leads to a change in color. |

| Magnetic Nanoparticles | Magnetic Solid-Phase Extraction | Magnetic separation of nanoparticles with bound analytes. |

| Graphene/Carbon Nanotubes | Electrochemical Sensing | Analyte binding modulates the electrical properties of the material. |

Advanced Computational Chemistry Approaches for Predictive Material Design

Computational chemistry is becoming an indispensable tool for accelerating the design and optimization of materials based on this compound. These methods provide deep insights into the molecular-level interactions that govern material properties, enabling a more rational and targeted approach to material development.

Density Functional Theory (DFT): DFT calculations are employed to investigate the binding energies and geometries of the crown ether with various cations. This allows for the prediction of selectivity and the elucidation of the fundamental principles behind molecular recognition.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how polymers and materials incorporating this compound behave over time. These simulations can model conformational changes upon ion binding and the resulting macroscopic responses, such as swelling or shrinking of hydrogels.

Machine Learning and AI: The integration of machine learning and artificial intelligence with computational modeling is a frontier in materials science. mit.edu By training algorithms on large datasets of chemical structures and their properties, it is possible to predict the performance of new materials and identify promising candidates for synthesis. mit.edu This data-driven approach has the potential to revolutionize the discovery of advanced materials with tailored functions. mit.edu

Exploration of Novel Multi-Stimuli Responsive Systems

The development of materials that can respond to multiple external stimuli is a major goal in materials science. mdpi.com By combining the ion-responsive nature of this compound with other responsive moieties, researchers can create sophisticated systems with highly specific and controllable behaviors. mdpi.comnih.gov

Thermo- and Ion-Responsive Polymers: Copolymerizing this compound with temperature-sensitive monomers, such as N-isopropylacrylamide (NIPAM), can yield materials that respond to both temperature and specific ions. nih.gov For example, a hydrogel made from such a copolymer could be designed to release a therapeutic agent only in the presence of a particular ion and within a specific temperature range. nih.gov

Photo- and Ion-Responsive Systems: The incorporation of photo-responsive units, like azobenzene (B91143), into crown ether-containing polymers can enable light-controlled ion binding and release. This could lead to the development of photoswitchable membranes and sensors.

pH- and Ion-Responsive Materials: Combining the functionality of this compound with pH-sensitive groups can result in materials that exhibit complex responses to changes in both pH and ion concentration. This is particularly relevant for applications in biological systems where pH gradients are common.

Potential Applications in Environmental Remediation and Analytical Chemistry

The selective binding capabilities of this compound make it a highly attractive material for addressing challenges in environmental remediation and analytical chemistry.

Selective Removal of Pollutants: Polymers and composite materials incorporating this compound can be used for the selective removal of toxic heavy metal ions, such as lead (Pb²⁺), from industrial wastewater. researchgate.net The ability of the crown ether to selectively bind these ions allows for their effective capture and removal. researchgate.net

Chromatographic Separations: Materials functionalized with this compound can serve as stationary phases in chromatography to separate mixtures of metal ions. The differential interactions of the ions with the crown ether enable their separation for analytical or preparative purposes.

Ion-Selective Electrodes and Sensors: The incorporation of this compound into membranes for ion-selective electrodes (ISEs) and other types of sensors allows for the sensitive and selective detection of specific cations in various matrices, including environmental water samples. nih.gov

Development of Regenerable and Reusable Sensing and Adsorption Materials

For practical and economic viability, the development of sensing and adsorption materials that can be regenerated and reused is of paramount importance. Research in this area focuses on creating robust and stable materials that can withstand multiple cycles of use and regeneration without significant loss of performance.

Q & A

Q. What are the optimal synthetic strategies for 4-acryloylamidobenzo-18-crown-6, and how can reaction yields be improved?

To optimize synthesis, response surface methodology (RSM) is recommended. Key parameters include reaction temperature (49.15°C), reaction time (72 hours), and molar ratios (e.g., Cs₂CO₃/TBC = 3.22). These conditions maximize yields (43.38%) by balancing cyclization efficiency and template effects . Pre-purification of intermediates (e.g., 4-tert-butyl catechol) and inert atmosphere usage (nitrogen) minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : For structural confirmation, and NMR resolve crown ether ring protons and acryloylamido group signals.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, crown ether C-O-C vibrations).

- X-ray Crystallography : Resolves crystal packing and molecular geometry, as demonstrated for analogous crown ethers like 3'-formyl-benzo-15-crown-5 .

Q. How does this compound selectively bind alkali metal ions, and what experimental methods validate this selectivity?

The crown ether’s 18-membered ring selectively binds K⁺ due to size compatibility (cavity diameter ~2.6–3.2 Å). Competitive binding studies using fluorometric optical fiber sensors (OFS) in serum or urine matrices confirm selectivity via fluorescence quenching upon K⁺ complexation. Reversibility and short reaction times (~seconds) make OFS ideal for real-time monitoring .

Advanced Research Questions

Q. How do binding kinetics and diffusion coefficients of Pb²⁺ in this compound hydrogels influence sensor performance?

Using square wave voltammetry , researchers determined:

- Log Kc (binding constant) : 2.75 ± 0.014 in gels vs. 3.01 ± 0.010 in solution, indicating slightly weaker binding in polymer matrices.

- Diffusion coefficients : 6.72 × 10⁻⁶ cm²/s (control gel) vs. location-dependent values (2.84–12.60 × 10⁻⁷ cm²/s) in sensor gels, attributed to crown ether heterogeneity. Optimize homogeneity via controlled radical polymerization to reduce diffusion limitations .

Q. What methodologies resolve contradictions in reported binding constants for this compound with transition metals?

Discrepancies arise from solvent polarity, ionic strength, and measurement techniques. Standardize assays using:

- Isothermal Titration Calorimetry (ITC) : Directly measures thermodynamic parameters (ΔH, ΔS).

- UV-Vis Titration : Quantifies complexation via absorbance changes (e.g., bathochromic shifts in ligand-metal complexes).

- Electrochemical Impedance Spectroscopy (EIS) : Evaluates ion transport barriers in polymer matrices .

Q. How can computational modeling enhance the design of crown ether-based sensors?

- Molecular Dynamics (MD) Simulations : Predict ligand-metal binding geometries and stability (e.g., Pb²⁺ coordination with crown ether oxygen atoms).

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize redox-active sensor components .

Methodological Considerations

Q. What strategies mitigate crown ether leaching in polymer matrices during long-term sensor use?

Q. How do temperature and pH affect the structural stability of this compound complexes?

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C. Below 153 K, molecular motions (e.g., crown ether ring rotation) freeze, stabilizing complexes .

- pH Sensitivity : Protonation of the acryloylamido group at pH < 4 disrupts metal binding. Use buffered media (pH 6–8) for optimal performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.